molecular formula C9H8N2O2S B086410 quinoline-8-sulfonamide CAS No. 35203-91-9

quinoline-8-sulfonamide

Cat. No.: B086410
CAS No.: 35203-91-9
M. Wt: 208.24 g/mol
InChI Key: ZTYZEUXZHGOXRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Quinoline-8-sulfonamide is a heterocyclic compound characterized by a quinoline backbone fused with a sulfonamide group at the 8-position. Its molecular structure (C₉H₈N₂O₂S) features intramolecular N–H···N and intermolecular N–H···O hydrogen bonds, as well as π–π stacking interactions between quinoline benzene rings (centroid-to-centroid distance: 3.649 Å), forming a one-dimensional polymeric crystal structure . This compound is widely utilized in medicinal chemistry due to its strong interactions with enzymatic receptors, particularly as a carbonic anhydrase inhibitor and 5-HT receptor ligand . Synthetically, it is prepared via chlorosulfonylation of 8-hydroxyquinoline followed by amination with ammonia or substituted amines .

Preparation Methods

Synthetic Routes and Reaction Conditions: quinoline-8-sulfonamide can be synthesized through various methods. One common approach involves the reaction of 8-quinolinesulfonyl chloride with ammonia or amines. The reaction typically occurs under mild conditions, such as room temperature, and can be completed within a short period .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Reaction Mechanisms

The mechanisms of reactions involving quinoline-8-sulfonamide derivatives can be categorized as follows:

  • Nucleophilic Substitution : The sulfonamide nitrogen can act as a nucleophile in reactions with electrophiles, leading to the formation of various substituted products.

  • Electrophilic Aromatic Substitution : The aromatic ring of quinoline allows for electrophilic substitution reactions, which can introduce diverse substituents that enhance biological activity.

  • Cycloaddition Reactions : The use of cycloaddition methods, such as CuAAC, allows for the efficient formation of triazole rings, which can significantly alter the pharmacological profile of the compound .

Biological Evaluation

Recent studies have explored the biological implications of this compound derivatives:

  • Inhibition Studies : Quinoline-based sulfonamides have been shown to inhibit various enzymes, including carbonic anhydrases and pyruvate kinase muscle isoform 2 (PKM2), which are critical in cancer metabolism .

  • Structure-Activity Relationship (SAR) : Investigations into SAR reveal that modifications on the quinoline ring and sulfonamide moiety significantly affect inhibitory activity against target enzymes. For instance, certain derivatives exhibited enhanced binding affinity and selectivity towards PKM2 .

Biological Activity Data

Compound IDTarget EnzymeIC50 (µM)Binding Energy (kcal/mol)
a6MAO-A0.25-10.40
11cCA IX0.15-9.80
9aPKM20.10-11.20

Scientific Research Applications

Anticancer Applications

Quinoline-8-sulfonamide derivatives have been extensively studied for their anticancer properties, particularly as modulators of muscle isoform 2 of pyruvate kinase (PKM2), an enzyme critical in cancer metabolism.

Case Study: PKM2 Modulation

  • Compound : 9a (a derivative of this compound)
  • Target : PKM2
  • Findings : In vitro studies demonstrated that compound 9a significantly reduced intracellular pyruvate levels in A549 lung cancer cells, leading to decreased cell viability and altered cell-cycle distribution. This compound exhibited higher cytotoxicity against cancer cells compared to normal cells, indicating its potential as a selective anticancer agent .
CompoundCancer Cell LineIC50 (µg/mL)Mechanism of Action
9aA5490.1 - 200PKM2 modulation
MDA-MB-231--
U87-MG--

Antiviral Properties

Research has also highlighted the antiviral potential of this compound derivatives.

Case Study: Antiviral Activity

  • Compound : N-decanoyl-5-acetamido-8-quinolinesulfonamide
  • Target Virus : Japanese B encephalitis virus
  • Findings : This derivative showed significant antiviral activity in both in vitro and in vivo models, suggesting its promise as a therapeutic agent against viral infections .

Enzyme Inhibition

This compound has been investigated for its ability to inhibit various enzymes, making it valuable in biochemical research.

Enzyme Targeting

  • This compound interacts with enzymatic receptors through its nitrogen atoms, enhancing its inhibitory effects on specific enzymes involved in metabolic pathways .

Synthesis and Development of Novel Derivatives

The synthesis of this compound derivatives has been a focus of research, leading to the development of compounds with enhanced biological activities.

Synthetic Approaches

Various synthetic routes have been explored to create novel derivatives with improved efficacy and selectivity against cancer and viral targets. For instance, the copper-catalyzed azide-alkyne cycloaddition reaction has been utilized to synthesize new compounds .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is essential to compare it with related compounds.

CompoundBiological ActivityUnique Features
QuinolineAntimalarialParent compound
Quinoline-8-sulfonic acidVariesDifferent chemical properties
Quinoline-8-sulfonyl chloridePrecursor for synthesisEssential for creating derivatives

Mechanism of Action

The mechanism of action of quinoline-8-sulfonamide involves its interaction with specific molecular targets. For instance, it has been identified as a potent inhibitor of the muscle isoform 2 of pyruvate kinase, an enzyme critical for cancer metabolism . By modulating the activity of this enzyme, the compound can disrupt the metabolic processes of cancer cells, leading to reduced cell viability and proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Quinoline-8-sulfonamide derivatives exhibit diverse pharmacological profiles depending on substituent modifications, stereochemistry, and target receptors. Below is a detailed comparison:

α7 Nicotinic Acetylcholine Receptor (nAChR) Allosteric Modulators

A series of tetrahydro-cyclopenta[c]this compound (TQS) derivatives demonstrates how minor structural changes profoundly alter activity:

Compound Substituent/Modification Pharmacological Activity Key Findings Evidence Source
4BP-TQS 4-Bromophenyl Allosteric agonist, Type II PAM Activates α7 nAChRs with slow desensitization; para-Br critical for agonist activity.
2BP-TQS 2-Bromophenyl Type II PAM (no agonist activity) Lacks agonist activity due to ortho-Br substitution. Retains PAM effects.
4FP-TQS 4-Fluorophenyl Potentiator of acetylcholine response Blocks allosteric agonists (e.g., 4BP-TQS); antagonizes transmembrane site.
4MP-TQS 4-Methylphenyl (cis-cis isomer) Nondesensitizing allosteric agonist Methyl substitution enhances agonist efficacy; cis-cis stereochemistry is essential.
GAT-107 cis-cis-(+) enantiomer of 4BP-TQS Allosteric agonist Confirms stereochemical dependency for α7 activation.
Cis-trans isomers Stereochemical inversion Type I PAMs, NAMs, or SAMs cis-trans diastereomers exhibit antagonism or silent modulation.

Key Trends :

  • Halogen Position : Para-substituted bromine (4BP-TQS) maximizes agonist activity, while meta/ortho positions diminish it .
  • Stereochemistry : cis-cis isomers favor agonist or Type II PAM activity, whereas cis-trans isomers exhibit antagonism (NAMs) or silent modulation (SAMs) .
  • Substituent Size : Larger halogens (e.g., iodine in 4IP-TQS) slow activation kinetics compared to chlorine or fluorine .

Carbonic Anhydrase Inhibitors

Quinoline sulfonamides modified at the 5-position (e.g., 8-hydroxyquinoline-5-sulfonamides) show enhanced inhibitory potency against isoforms like hCA IX/XII. For example:

  • Compound 5a: 8-Methoxyquinoline-5-sulfonamide inhibits hCA IX with IC₅₀ = 12 nM, outperforming acetazolamide (IC₅₀ = 25 nM) due to improved hydrophobic interactions .

Anticancer and Anti-inflammatory Agents

  • AG-348: A this compound derivative (N-(4-(4-(cyclopropylmethyl)piperazine-1-carbonyl)phenyl)this compound) activates pyruvate kinase, showing promise in treating pyruvate kinase deficiency .
  • QS-3g (N-(4-methoxyphenyl)this compound): Suppresses fibroblast-like synoviocyte inflammation in rheumatoid arthritis by targeting RAMP1 and modulating Gαs/Gαi-cAMP pathways .

Crystallographic Differences

  • Quinoline-5-sulfonamides: Exhibit stronger π-stacking (centroid distance = 3.37 Å) compared to 8-sulfonamides (3.65 Å), enhancing enzyme binding .

Biological Activity

Quinoline-8-sulfonamide is a compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article provides a detailed overview of the biological activity associated with this compound, including its mechanisms of action, synthesis, and therapeutic potential.

1. Overview of this compound

This compound is a derivative of quinoline that features a sulfonamide group, which enhances its solubility and biological activity. The compound has been studied for its potential as a modulator of various biological pathways, particularly in cancer metabolism.

2.1 Modulation of PKM2

One of the primary targets of this compound derivatives is the muscle isoform 2 of pyruvate kinase (PKM2), an enzyme crucial for glycolysis and cellular energy metabolism. Research indicates that these compounds can shift PKM2 between active and inactive states, thereby influencing cancer cell metabolism and proliferation:

  • In vitro Studies : A study demonstrated that this compound derivatives significantly reduced intracellular pyruvate levels in A549 lung cancer cells, leading to decreased cell viability and altered cell-cycle distribution .
  • Selectivity : Compound 9a , a specific derivative, exhibited higher cytotoxicity towards cancer cells compared to normal cells, suggesting a selective action that could minimize side effects in clinical applications .

2.2 Anticancer Activity

This compound derivatives have shown promising anticancer properties across various cancer cell lines:

  • Cell Lines Tested : The compounds were evaluated against several cancer types, including amelanotic melanoma (C32), triple-negative breast cancer (MDA-MB-231), and glioblastoma multiforme (U87-MG) using WST-1 assays to measure cell viability .
  • Results : Notably, compound 9a demonstrated significant anti-proliferative effects, indicating strong potential for further development as an anticancer agent .

3. Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically involves multi-step organic reactions, including:

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : This method is commonly used to create new derivatives by linking quinoline structures with various functional groups.
  • Molecular Docking Studies : Computational techniques are employed to predict the binding affinity of synthesized compounds to PKM2 and other target proteins, guiding further synthesis efforts .

4. Biological Activity Summary Table

CompoundActivity TypeTargetIC50 (µM)Selectivity
9aAnticancerPKM25.5High
11cCarbonic Anhydrase InhibitionhCA IX25.8Moderate
13bApoptosis InductionBcl-2/BaxN/AHigh

5.1 Study on Anticancer Properties

In a recent study published in MDPI, researchers synthesized a series of this compound derivatives and evaluated their anticancer activity against multiple cell lines. The findings revealed that certain derivatives not only inhibited cell growth but also induced apoptosis by modulating apoptotic markers such as Bax and Bcl-2 .

5.2 Kinetic Studies on Enzyme Inhibition

Another study explored the non-selective inhibitory potential of quinoline-sulfonamide derivatives against various enzymes involved in metabolic pathways. Kinetic studies indicated that these compounds could effectively inhibit targeted enzymes, providing insights into their therapeutic applications beyond oncology .

6. Conclusion

This compound represents a promising class of compounds with significant biological activity, particularly in cancer therapy through modulation of metabolic pathways like those involving PKM2. Ongoing research into their synthesis and mechanism will likely yield novel therapeutic agents with improved efficacy and selectivity.

Future studies should focus on clinical trials to assess the safety and effectiveness of these compounds in human subjects, along with further exploration into their potential roles in treating other diseases beyond cancer.

Properties

IUPAC Name

quinoline-8-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2S/c10-14(12,13)8-5-1-3-7-4-2-6-11-9(7)8/h1-6H,(H2,10,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTYZEUXZHGOXRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)S(=O)(=O)N)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30188709
Record name 8-Quinolinesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30188709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35203-91-9
Record name 8-Sulfonamidoquinoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035203919
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-Quinolinesulfonamide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67458
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 8-Quinolinesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30188709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name quinoline-8-sulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Quinoline-8-sulfonyl chloride (1.0 g, 4.39 mmol) was slurried into DCM (20 mL) and cooled to −60° C. Then ammonia (˜5 g, 294 mmol) was bubbled into the reaction over 5 min (volume increased by ˜5 mL). The reaction was stirred and allowed to come to rt overnight. The residue was partitioned between water (50 mL) and EtOAc (50 mL) and the organic layer was washed with brine (20 mL) and diluted with hexanes (˜50 mL). The solution was stirred 20 min and the solids were collected by filtration to yield quinoline-8-sulfonamide (432 mg, 2.07 mmol, 47% yield) as a light yellow solid. 1H NMR (500 MHz, DMSO-d6) δ ppm 7.25 (s, 2H), 7.73 (dd, J=8.3, 4.3 Hz, 1H), 7.76 (dd, J=8.6, 7.3 Hz, 1H), 8.28 (d, J=8.3 Hz, 1H), 8.31 (d, J=7.3 Hz, 1H), 8.56 (br d, J=8.6 Hz, 1H), 9.08 (dd, J=4.3, 0.9 Hz, 1H). LC-MS retention time: 1.27 min; m/z 209 (MH+). LC data was recorded on a Shimadzu LC-10AS liquid chromatograph equipped with a Phenomenex-Luna 10 u C18 4.6×50 mm column using a SPD-10AV UV-Vis detector at a detector wave length of 220 nM. The elution conditions employed a flow rate of 5 mL/min, a gradient of 100% solvent A/0% solvent B to 0% solvent A/100% solvent B, a gradient time of 4 min, a hold time of 1 min, and an analysis time of 5 min where solvent A was 5% acetonitrile/95% H2O/10 mM ammonium acetate and solvent B was 5% H2O/95% acetonitrile/10 mM ammonium acetate. MS data was determined using a Micromass Platform for LC in electrospray mode.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Acrolein
quinoline-8-sulfonamide
quinoline-8-sulfonamide
quinoline-8-sulfonamide
quinoline-8-sulfonamide
quinoline-8-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.